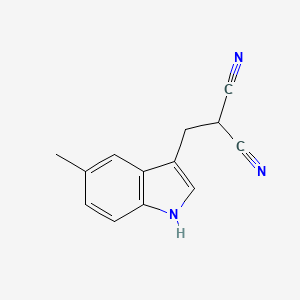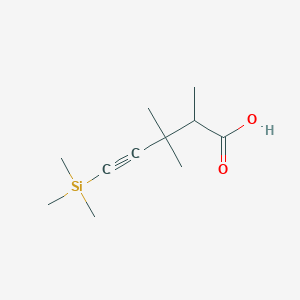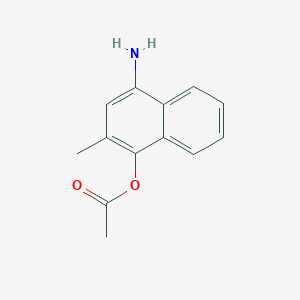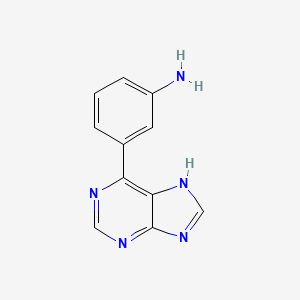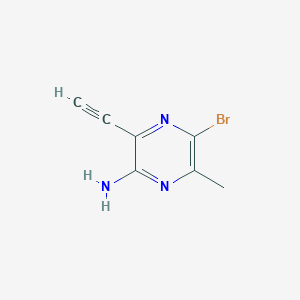![molecular formula C12H22N2O B11892906 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one est un composé chimique doté d'une structure spirocyclique unique. Ce composé fait partie de la famille des diazaspirodécanes, connue pour ses diverses activités biologiques et ses applications thérapeutiques potentielles. La structure spirocyclique confère des propriétés chimiques et physiques uniques, ce qui en fait un sujet intéressant pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one implique généralement la formation du noyau spirocyclique suivie d'une fonctionnalisation. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées. Par exemple, la réaction d'une amine appropriée avec une cétone peut conduire à la formation de la structure spirocyclique .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. La synthèse à grande échelle impliquerait probablement l'optimisation des méthodes de laboratoire pour garantir des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
Types de réactions
1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer l'oxygène ou ajouter de l'hydrogène à la molécule.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.
Substitution : Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner une cétone ou un alcool, tandis que la réduction peut produire une amine ou un hydrocarbure.
Applications de la recherche scientifique
1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique.
Médecine : Recherché pour ses effets thérapeutiques potentiels, en particulier comme inhibiteur de kinase.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de 1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il a été démontré qu'il inhibe la protéine kinase 1 d'interaction des récepteurs (RIPK1), qui joue un rôle dans la nécroptose, une forme de mort cellulaire programmée . En inhibant la RIPK1, ce composé peut bloquer l'activation de la voie de la nécroptose, montrant des effets thérapeutiques potentiels dans les maladies inflammatoires.
Applications De Recherche Scientifique
2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly as a kinase inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . By inhibiting RIPK1, this compound can block the activation of the necroptosis pathway, showing potential therapeutic effects in inflammatory diseases.
Comparaison Avec Des Composés Similaires
Composés similaires
2,8-Diazaspiro[4.5]décan-1-one : Un autre membre de la famille des diazaspirodécanes présentant des activités biologiques similaires.
3-Méthyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one : Un composé apparenté avec une structure spirocyclique différente.
3-Méthyl-1-oxa-3,8-diazaspiro[4.5]décan-2-one : Un autre composé structurellement apparenté présentant des activités biologiques potentielles.
Unicité
1-(1,7-diazaspiro[4.5]décan-1-yl)-2-méthylpropan-1-one est unique en raison de sa structure spirocyclique spécifique et de la présence d'un groupe méthyle, qui peut influencer sa réactivité chimique et son activité biologique. Sa capacité à inhiber la RIPK1 le distingue des autres composés similaires, ce qui en fait un sujet précieux pour des recherches plus approfondies.
Propriétés
Formule moléculaire |
C12H22N2O |
|---|---|
Poids moléculaire |
210.32 g/mol |
Nom IUPAC |
1-(1,9-diazaspiro[4.5]decan-1-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H22N2O/c1-10(2)11(15)14-8-4-6-12(14)5-3-7-13-9-12/h10,13H,3-9H2,1-2H3 |
Clé InChI |
AGRXELXEEVPINQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)N1CCCC12CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

